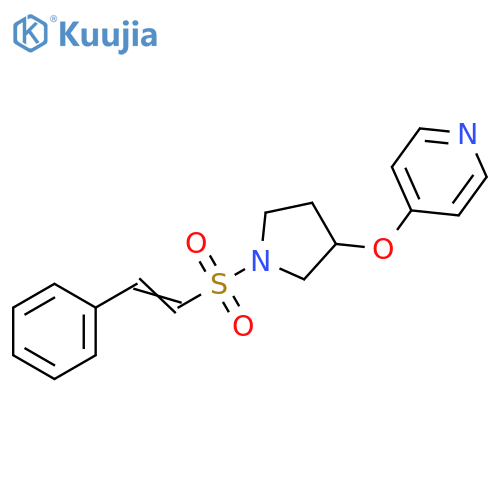Cas no 2035000-74-7 (KAEBDWDHIXGYND-UKTHLTGXSA-N)

KAEBDWDHIXGYND-UKTHLTGXSA-N structure
商品名:KAEBDWDHIXGYND-UKTHLTGXSA-N
KAEBDWDHIXGYND-UKTHLTGXSA-N 化学的及び物理的性質
名前と識別子
-
- KAEBDWDHIXGYND-UKTHLTGXSA-N
- Pyridine, 4-[[1-[(2-phenylethenyl)sulfonyl]-3-pyrrolidinyl]oxy]-
- AKOS026690256
- 4-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridine
- 2035000-74-7
- (E)-4-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- F6476-5681
- 4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine
-
- インチ: 1S/C17H18N2O3S/c20-23(21,13-9-15-4-2-1-3-5-15)19-12-8-17(14-19)22-16-6-10-18-11-7-16/h1-7,9-11,13,17H,8,12,14H2
- InChIKey: KAEBDWDHIXGYND-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(OC2CCN(S(C=CC3=CC=CC=C3)(=O)=O)C2)=C1
計算された属性
- せいみつぶんしりょう: 330.10381361g/mol
- どういたいしつりょう: 330.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 489
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.32±0.1 g/cm3(Predicted)
- ふってん: 514.6±60.0 °C(Predicted)
- 酸性度係数(pKa): 6.47±0.10(Predicted)
KAEBDWDHIXGYND-UKTHLTGXSA-N 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6476-5681-4mg |
4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
2035000-74-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6476-5681-40mg |
4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
2035000-74-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F6476-5681-20μmol |
4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
2035000-74-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6476-5681-1mg |
4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
2035000-74-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F6476-5681-2μmol |
4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
2035000-74-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F6476-5681-10μmol |
4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
2035000-74-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6476-5681-2mg |
4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
2035000-74-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F6476-5681-15mg |
4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
2035000-74-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F6476-5681-5mg |
4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
2035000-74-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6476-5681-30mg |
4-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
2035000-74-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
KAEBDWDHIXGYND-UKTHLTGXSA-N 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
2035000-74-7 (KAEBDWDHIXGYND-UKTHLTGXSA-N) 関連製品
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
